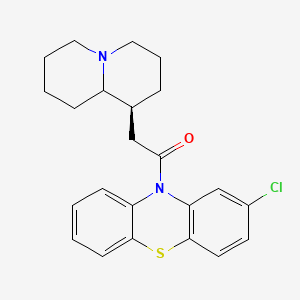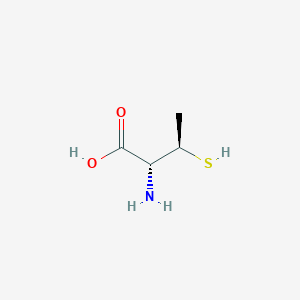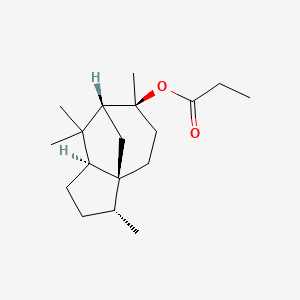
(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 303-488-6, also known by its Chemical Abstracts Service (CAS) number 94200-11-0, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s molecular formula and specific properties are detailed in various chemical databases .
Vorbereitungsmethoden
Synthesis from Precursors: The compound can be synthesized from simpler organic molecules through a series of chemical reactions, such as condensation, esterification, or alkylation.
Reaction Conditions: Typical conditions may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired reactions.
Analyse Chemischer Reaktionen
EINECS 303-488-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
EINECS 303-488-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme activities or metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceuticals.
Industry: In industrial applications, it may be used in the production of polymers, coatings, or other materials requiring specific chemical properties
Wirkmechanismus
The mechanism by which EINECS 303-488-6 exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
EINECS 303-488-6 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous molecular structures or functional groups. The uniqueness of EINECS 303-488-6 lies in its specific chemical properties, reactivity, and applications. Some similar compounds include:
Amyl Nitrite (EINECS 203-770-8): Used as a vasodilator and in organic synthesis.
Bismuth Tetroxide (EINECS 234-985-5): Utilized in the production of pigments and catalysts.
Mercurous Oxide (EINECS 239-934-0): Employed in the manufacture of batteries and as a reagent in chemical reactions
Eigenschaften
CAS-Nummer |
94200-11-0 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] propanoate |
InChI |
InChI=1S/C18H30O2/c1-6-15(19)20-17(5)9-10-18-11-14(17)16(3,4)13(18)8-7-12(18)2/h12-14H,6-11H2,1-5H3/t12-,13+,14-,17+,18+/m1/s1 |
InChI-Schlüssel |
VNECGLFXMFADQF-OSARJHGOSA-N |
Isomerische SMILES |
CCC(=O)O[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
Kanonische SMILES |
CCC(=O)OC1(CCC23CC1C(C2CCC3C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


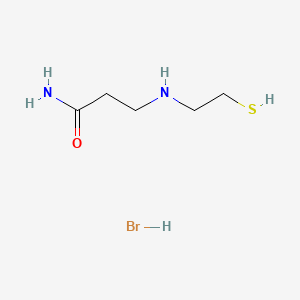
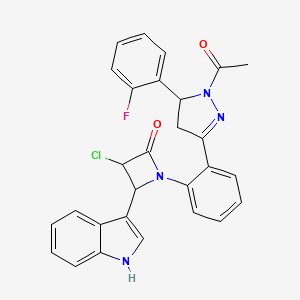
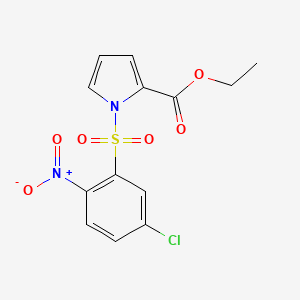

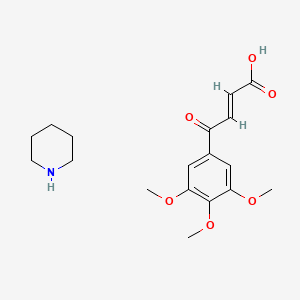
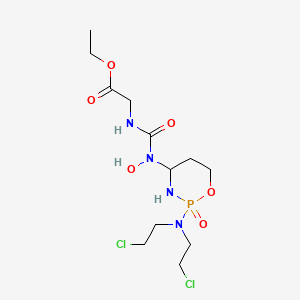
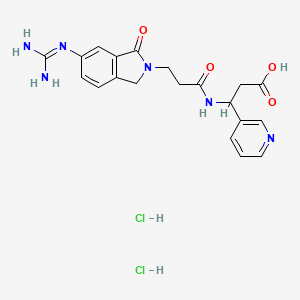
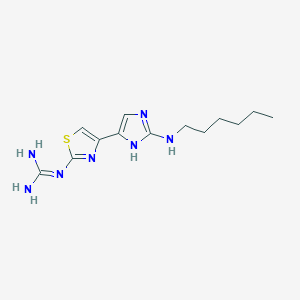
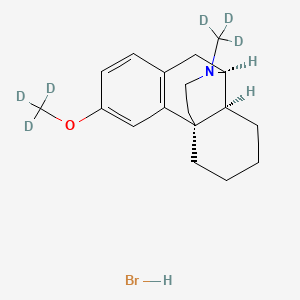
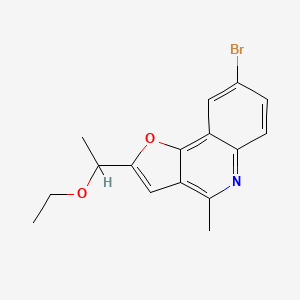
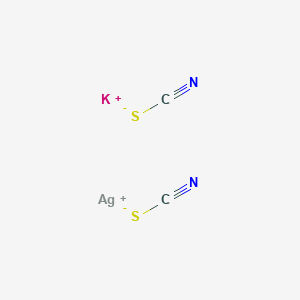
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
